molecular formula C16H21N3O B2973425 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide CAS No. 1235266-81-5

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide

Cat. No.: B2973425
CAS No.: 1235266-81-5
M. Wt: 271.364
InChI Key: OLYOQBCUANIREH-UHFFFAOYSA-N
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Description

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is a compound that features a benzimidazole moiety, which is a five-membered heterocyclic structure containing nitrogen atoms. Benzimidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzimidazole derivatives with cyclohexylmethylamine and acetic anhydride . The reaction is usually carried out in the presence of a catalyst such as nickel, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is unique due to its specific substitution pattern on the benzimidazole ring and the presence of a cyclohexylmethyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11(20)17-10-12-6-8-13(9-7-12)16-18-14-4-2-3-5-15(14)19-16/h2-5,12-13H,6-10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYOQBCUANIREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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